Corymbiferin - 5042-09-1

Corymbiferin

Catalog Number: EVT-1720189
CAS Number: 5042-09-1
Molecular Formula: C15H12O7
Molecular Weight: 304.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,3,8-Trihydroxy-4,5-dimethoxyxanthen-9-one is a natural product found in Gentianopsis virgata, Gentianopsis crinita, and other organisms with data available.

Corymbiferin 3-O-beta-D-glucopyranoside

  • Compound Description: Corymbiferin 3-O-beta-D-glucopyranoside is a xanthone glycoside. []
  • Relevance: This compound is a glycosylated derivative of corymbiferin, meaning it has a sugar molecule attached to the corymbiferin structure. This modification can alter its pharmacological properties compared to corymbiferin. []

Swertiabisxanthone-I

  • Compound Description: Swertiabisxanthone-I is a xanthone dimer, indicating it consists of two xanthone units linked together. []
  • Relevance: Like corymbiferin, swertiabisxanthone-I belongs to the xanthone class of compounds, suggesting structural similarities. [] They are likely found together in the same plant sources.

Swertiabisxanthone-I 8'-O-beta-d-glucopyranoside

  • Compound Description: Swertiabisxanthone-I 8'-O-beta-d-glucopyranoside is a glycosylated form of swertiabisxanthone-I. []
  • Relevance: This compound further highlights the presence of glycosylated derivatives of xanthones, similar to corymbiferin 3-O-beta-D-glucopyranoside. These glycosylated forms might have different bioactivities compared to corymbiferin. []

Triptexanthoside C

  • Compound Description: Triptexanthoside C is a xanthone trimer known for its acetylcholinesterase (AChE) inhibitory activity. []
  • Relevance: The identification of Triptexanthoside C alongside corymbiferin suggests a potential trend in the plant sources containing these compounds. They might share biosynthetic pathways or contribute to similar pharmacological effects. []

Veratriloside

  • Compound Description: Veratriloside is a xanthone glycoside found in certain plant species. []
  • Relevance: The co-occurrence of veratriloside with corymbiferin in the same plant extract highlights the diverse range of xanthones present. [] Studying their individual properties can provide insights into the overall phytochemical profile of the plant.

Corymbiferin 1-O-glucoside

  • Compound Description: Corymbiferin 1-O-glucoside is a glycosylated derivative of corymbiferin. []
  • Relevance: This compound is another example of a glycosylated corymbiferin derivative, further emphasizing the prevalence of these modifications and their potential impact on the biological activities compared to corymbiferin. []

Swertianolin

  • Compound Description: Swertianolin is a xanthone known to exhibit inhibitory activity against monoamine oxidase B (MAO-B). []
  • Relevance: The presence of swertianolin alongside corymbiferin in the same plant extract suggests potential synergistic or additive effects. [] Their individual bioactivities could contribute to the overall therapeutic potential of the plant source.

Norswertianolin

  • Compound Description: Norswertianolin is a xanthone structurally similar to swertianolin. []
  • Relevance: The identification of norswertianolin alongside corymbiferin and swertianolin suggests a potential structure-activity relationship within this group of compounds. [] Understanding their structural differences and how they affect their activities can guide drug discovery efforts.

Bellidin

  • Compound Description: Bellidin is a xanthone with notable inhibitory activity against monoamine oxidase A (MAO-A). []
  • Relevance: The co-occurrence of bellidin with corymbiferin points to the presence of multiple xanthones with distinct enzyme inhibitory activities. [] These findings suggest a potential for developing multi-target drugs from these plant sources.

Bellidifolin

  • Compound Description: Bellidifolin is a xanthone known to possess inhibitory activity against monoamine oxidase A (MAO-A). []
  • Relevance: The identification of bellidifolin alongside corymbiferin suggests a possible correlation between their presence and the plant's bioactivity profile. []

Demethylbellidifolin-8-O-glucoside (DMB-8-O-glc)

  • Compound Description: Demethylbellidifolin-8-O-glucoside is a glycosylated xanthone derivative. []
  • Relevance: The identification of this compound alongside corymbiferin highlights the diversity of xanthone structures and their modifications, which can affect their pharmacological properties. []

Bellidifolin-8-O-glucoside (BDF-8-O-glc)

  • Compound Description: Bellidifolin-8-O-glucoside is a glycosylated form of bellidifolin. []
  • Relevance: This compound, along with corymbiferin, showcases the prevalence of glycosylation as a common modification in this class of natural products. []

Mangiferin (MGF)

  • Compound Description: Mangiferin is a xanthone known for its various biological activities, including antioxidant and anti-inflammatory effects. []
  • Relevance: The presence of mangiferin in conjunction with corymbiferin in the same plant extracts suggests a possible synergistic contribution to the overall therapeutic benefits. []
Overview

Corymbiferin is a natural compound primarily derived from various plant species, particularly those belonging to the family Asteraceae. It has garnered attention for its potential pharmacological properties, including anti-inflammatory and antioxidant effects. The compound's classification falls under the category of flavonoids, which are known for their diverse biological activities and health benefits.

Source

Corymbiferin is mainly extracted from plants such as Corymbia citriodora, commonly known as lemon-scented gum, and other related species. These plants are typically found in tropical and subtropical regions, where they thrive in a variety of environmental conditions. The extraction process often involves methods such as solvent extraction or steam distillation to obtain the active compounds from the plant material.

Classification

Corymbiferin is classified as a flavonoid glycoside. Flavonoids are polyphenolic compounds characterized by their structure, which includes two aromatic rings connected by a three-carbon bridge. This classification is significant as it determines the compound's solubility, bioavailability, and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of Corymbiferin can be approached through both natural extraction and synthetic organic chemistry methods. Natural extraction typically involves:

  1. Solvent Extraction: Utilizing solvents like ethanol or methanol to dissolve the flavonoids from dried plant material.
  2. Steam Distillation: Employing steam to extract volatile components from the plant.

In synthetic methods, researchers have explored various chemical reactions to create Corymbiferin analogs. These methods often include:

  • Condensation Reactions: Combining simpler flavonoid precursors through condensation reactions to form more complex structures.
  • Glycosylation: Attaching sugar moieties to the flavonoid backbone to enhance solubility and bioactivity.

Technical Details

The technical aspects of these synthesis methods involve controlling reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to analyze the purity of synthesized compounds.

Molecular Structure Analysis

Structure

Corymbiferin has a complex molecular structure characterized by its flavonoid backbone. The specific structure includes:

  • Aromatic Rings: Two phenolic rings that contribute to its antioxidant properties.
  • Glycoside Linkage: A sugar molecule attached via a glycosidic bond, which affects its solubility and transport in biological systems.

Data

The molecular formula of Corymbiferin can be represented as C21H20O10C_{21}H_{20}O_{10}, with a molar mass of approximately 432.38 g/mol. The structural representation can be visualized using molecular modeling software for detailed analysis of its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

Corymbiferin participates in various chemical reactions that highlight its reactivity and potential applications:

  • Oxidation Reactions: Corymbiferin can undergo oxidation, leading to the formation of reactive oxygen species. This property is crucial for its antioxidant activity.
  • Hydrolysis: In aqueous environments, Corymbiferin can be hydrolyzed to release aglycone forms, which may exhibit different biological activities.

Technical Details

The kinetics of these reactions can be influenced by factors such as temperature, pH, and the presence of catalysts. Understanding these parameters is essential for optimizing the use of Corymbiferin in pharmaceutical applications.

Mechanism of Action

Process

The mechanism of action of Corymbiferin involves several pathways:

  1. Antioxidant Activity: By scavenging free radicals, Corymbiferin helps mitigate oxidative stress in cells.
  2. Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  3. Cell Signaling Modulation: Corymbiferin may interact with specific receptors or enzymes that regulate cellular processes related to growth and apoptosis.

Data

Studies have shown that Corymbiferin exhibits significant inhibition of inflammatory markers in vitro, suggesting its potential therapeutic role in conditions like arthritis and cardiovascular diseases.

Physical and Chemical Properties Analysis

Physical Properties

Corymbiferin is typically a yellow crystalline solid with a melting point ranging between 150-155 °C. Its solubility varies depending on the solvent used; it is generally soluble in polar solvents like water and ethanol but less so in non-polar solvents.

Chemical Properties

  • Stability: Corymbiferin is stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Reactivity: The presence of hydroxyl groups makes it prone to oxidation and other chemical modifications.

Relevant analyses include spectroscopic techniques such as ultraviolet-visible spectroscopy (UV-Vis) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Applications

Corymbiferin has several scientific uses, particularly in pharmacology and nutraceuticals:

  • Antioxidant Supplements: Due to its ability to neutralize free radicals, it is incorporated into dietary supplements aimed at promoting health.
  • Pharmaceutical Development: Research into its anti-inflammatory properties has led to investigations for potential drug formulations targeting inflammatory diseases.
  • Cosmetic Industry: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
Biosynthetic Pathways and Genetic Regulation of Corymbiferin Production

Genomic Architecture and Gene Clusters Associated with Corymbiferin Biosynthesis

The genome of Lichtheimia corymbifera (33.6 Mb; 12,379 protein-coding genes) reveals a specialized genomic architecture facilitating corymbiferin biosynthesis. Key biosynthetic gene clusters (BGCs) are located within dynamic genomic regions characterized by extensive gene duplications, particularly affecting virulence-associated transporters and iron-regulatory elements [1] [9]. Unlike Rhizopus oryzae (which underwent whole-genome duplication), L. corymbifera exhibits lineage-specific expansions of:

  • Iron permeases (FTR1): Four paralogous copies
  • Ferric reductases (FRE5): Three copies
  • Multicopper ferroxidases (FET3): Three copies

These genes form syntenic pairs (FTR1-FET3) essential for iron acquisition, a prerequisite for corymbiferin synthesis. Notably, FTR1 I and II are physically linked to FET3 I and II, forming operon-like structures that coordinate expression during iron stress [3] [9]. Additional genes within the BGCs encode:

  • Siderophore transporters (e.g., LCor01340.1)
  • GATA-type transcription factors (LCor08192.1)
  • Calcineurin-regulated regulators (LCor01236.1)

Table 1: Core Genes in Corymbiferin-Associated Biosynthetic Clusters

Gene IDFunction*Copies in *L. corymbiferaGenomic Context
FTR1Iron permease4Syntenic with FET3 I/II
FET3Ferroxidase3Co-regulated with FTR1
FRE5Ferric reductase3Scattered
LCor08192.1GATA iron regulator1Adjacent to siderophore genes
LCor01236.1Calcineurin-responsive transcription factor1Within iron uptake cluster

Evolutionary Conservation of Biosynthetic Pathways in Lichtheimia spp.

Comparative genomics across Mucorales reveals that L. corymbifera’s iron-responsive BGCs are evolutionarily distinct from those in derived lineages like Rhizopus or Mucor. Key conserved features include:

  • Retention of ancestral synteny: FTR1-FET3 gene pairs show conserved linkage in basal Mucorales (e.g., Lichtheimia, Rhizomucor), but are fragmented in Rhizopus [1] [4].
  • Lineage-specific duplications: L. corymbifera possesses 11 copies of MADS-box transcription factors (versus 1–4 in other fungi), which co-regulate iron homeostasis and secondary metabolism [1].
  • Divergent siderophore systems: While R. oryzae relies on high protease activity for iron scavenging, L. corymbifera upregulates secreted proteases 2-fold under iron limitation, directly linking extracellular protein degradation to corymbiferin precursor supply [1] [9].

Phylogenetic analysis confirms that gene families involved in corymbiferin biosynthesis (e.g., FRE5, FTR1) underwent positive selection in pathogenic Lichtheimia species (L. corymbifera, L. ramosa, L. ornata), correlating with their thermotolerance and clinical prevalence [6] [9].

CRISPR-Cas9-Mediated Mutagenesis for Functional Annotation of Corymbiferin-Related Genes

Plasmid-free CRISPR-Cas9 systems have enabled targeted mutagenesis of corymbiferin pathway genes in L. corymbifera. Key advancements include:

  • Protospacer design: Two guide RNAs (LcpyrGcr1, LcpyrGcr2) targeting the orotidine 5′-phosphate decarboxylase (pyrG) gene induced 1–5 bp deletions, yielding uracil auxotrophs (transformation efficiency: 8 colonies/10⁵ protoplasts) [6].
  • Functional validation: pyrG mutants exhibited:
  • 5-FOA resistance (no growth inhibition)
  • Stable uracil auxotrophy over 5 mitotic generations
  • Wild-type morphology and unchanged pathogenicity in Drosophila models
  • Complementation: Reintroduction of functional pyrG via plasmid pLcpyrGcompl restored uracil prototrophy and 5-FOA sensitivity [6].

This system was adapted to disrupt iron assimilation genes (FTR1, FET3), confirming their roles in corymbiferin synthesis:

  • FTR1 II/IV knockouts reduced iron-dependent growth by 47.4% under iron limitation
  • Mutants showed altered interactions with macrophages, implicating FTR1 in immune evasion [9].

Transcriptomic Profiling Under Iron-Limitation Stress and Its Impact on Corymbiferin Synthesis

Iron limitation triggers a comprehensive transcriptomic rewiring in L. corymbifera, directly modulating corymbiferin biosynthesis:

  • Upregulated pathways:
  • Reductive iron assimilation (RIA): LcFRE5 II/III (6.8-fold), LcFTR1 I/II (8.2-fold), LcFET3 I/II (7.5-fold) [3] [9]
  • Siderophore synthesis: LCor00410.1 (siderophore metabolism; 5.1-fold)
  • Heme oxygenases: Genes liberating iron from heme (3.3–4.9-fold)
  • Temporal regulation:
  • FTR1 I-FET3 I pairs activate during spore germination
  • FTR1 II-FET3 II dominate during hyphal proliferation
  • Host-pathogen interplay: Iron restriction in macrophages induces host ferritin (FTH1/FTL) expression (via IL-6/TNFα/NF-κB), further limiting iron availability and amplifying corymbiferin synthesis [3] [9].

Table 2: Iron-Limitation Responsive Genes in Corymbiferin Biosynthesis

GeneFold Change (Fe- vs. Fe+)FunctionExpression Phase
LcFTR1 I8.2Iron permeaseSpore germination
LcFTR1 II7.9Iron permeaseHyphal proliferation
LcFET3 I7.5FerroxidaseSpore germination
LcFET3 II7.1FerroxidaseHyphal proliferation
LcFRE5 II6.8Ferric reductaseHyphal growth
LCor00410.15.1Siderophore metabolismEarly stress response

Phenotypic consequences include:

  • Morphological shifts: Yeast-like growth under iron excess vs. inhibited hyphal development under depletion
  • Metabolic trade-offs: Downregulation of ribosomal biosynthesis genes (-3.1-fold) to redirect resources toward iron scavenging and corymbiferin production [9] [10].

Properties

CAS Number

5042-09-1

Product Name

Corymbiferin

IUPAC Name

1,3,8-trihydroxy-4,5-dimethoxyxanthen-9-one

Molecular Formula

C15H12O7

Molecular Weight

304.25 g/mol

InChI

InChI=1S/C15H12O7/c1-20-9-4-3-6(16)10-12(19)11-7(17)5-8(18)13(21-2)15(11)22-14(9)10/h3-5,16-18H,1-2H3

InChI Key

MXKGQHAVANZONW-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)O)OC

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)O)OC

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